4-Hydroxyhexanoic acid

Catalog No.
S570382
CAS No.
13532-38-2
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxyhexanoic acid

CAS Number

13532-38-2

Product Name

4-Hydroxyhexanoic acid

IUPAC Name

4-hydroxyhexanoic acid

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-2-5(7)3-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

ABIKNKURIGPIRJ-UHFFFAOYSA-N

SMILES

CCC(CCC(=O)O)O

Synonyms

4-hydroxycaproate, 4-hydroxycaproic acid, 4-hydroxyhexanoic acid

Canonical SMILES

CCC(CCC(=O)O)O

The exact mass of the compound 4-Hydroxyhexanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

4-Hydroxyhexanoic acid (CAS: 13532-38-2) is a bifunctional medium-chain hydroxyalkanoic acid featuring both a terminal carboxylic acid and a hydroxyl group at the C4 position. This structure places it in a procurement-critical equilibrium with its intramolecular ester, gamma-caprolactone (GCL). The choice between procuring the open-chain acid or the cyclic lactone is a primary decision point for applications in specialty bioplastics, where it serves as a monomer for flexible polyhydroxyalkanoates (PHAs), and in flavor and fragrance systems, where it acts as a precursor for pH-controlled lactone release. Its distinct chemical properties—acidity, polarity, and reactivity—make it a non-interchangeable alternative to its lactone form or other common hydroxy acid analogs in specific synthesis and formulation workflows.

Direct substitution of 4-hydroxyhexanoic acid with its lactone, gamma-caprolactone (GCL), fails in processes where monomer form dictates reaction pathway or formulation stability. The free carboxylic acid group in 4-HHA provides a reactive handle for polycondensation polymerization, a route incompatible with the cyclic ester structure of GCL, which requires ring-opening polymerization (ROP) under different catalytic conditions. Furthermore, in aqueous systems, the acidity of 4-HHA (pKa ≈ 4.5-5.0) is a critical functional property for pH-sensitive applications, such as triggering the in-situ formation of GCL flavor compounds from the non-volatile acid precursor. Procuring GCL directly eliminates this process control and introduces a more volatile component prematurely. Therefore, the choice is not based on molecular equivalence but on specific process requirements, making the two compounds distinct procurement items.

Precursor for High-Ductility Bioplastics: Outperforming Brittle PHA Benchmarks

Polymers derived from 4-hydroxyhexanoic acid, such as poly(4-hydroxyhexanoate) (P4HHx), exhibit dramatically improved flexibility compared to the most common bacterial bioplastic, poly(3-hydroxybutyrate) (P3HB). P3HB is a highly crystalline, stiff, and brittle material with a typical elongation at break of less than 10%. In contrast, copolymers incorporating 4-hydroxybutyrate (a close, shorter-chain analog of 4-hydroxyhexanoate) can achieve an elongation at break of approximately 1000%. Copolymers containing the 3-hydroxyhexanoate monomer (P(3HB-co-3HHx)), which also imparts flexibility via a side chain, show a significant increase in ductility, with elongation at break values increasing from ~5% to over 700% as the HHx content is increased to 14 mol%. This positions 4-HHA as a strategic monomer for applications requiring tough, flexible biomaterials, not rigid plastics.

Evidence DimensionElongation at Break (%)
Target Compound Data>700% (for P(HB-co-14.3mol%HHx) copolymer)
Comparator Or BaselinePoly(3-hydroxybutyrate) (P3HB): <10%
Quantified DifferenceOver 70-fold increase in ductility vs. P3HB benchmark
ConditionsStandard tensile testing of polymer films.

For developing flexible bioplastic films, coatings, or soft tissue engineering scaffolds, procuring 4-HHA as a monomer provides access to material properties unattainable with standard, brittle P3HB.

Enables pH-Controlled Release of Gamma-Caprolactone for Advanced Formulations

4-Hydroxyhexanoic acid is the direct, non-volatile precursor to the valuable flavor and fragrance compound gamma-caprolactone (GCL). The conversion from the open-chain acid to the cyclic lactone is an equilibrium reaction that can be catalyzed and is pH-dependent, with lactonization favored under acidic conditions. This chemical property allows formulators to use 4-HHA as a stable, non-aromatic component in a neutral or basic formulation, and then trigger the release of the aromatic GCL by a subsequent pH drop. Procuring GCL directly does not offer this level of process control, as the lactone is volatile and immediately aromatic. This makes 4-HHA the superior choice for creating systems where flavor or fragrance is generated at a specific time or condition.

Evidence DimensionProcess Control Mechanism
Target Compound DatapH-triggered conversion to active lactone form.
Comparator Or BaselineGamma-Caprolactone: Active and volatile upon addition, no trigger mechanism.
Quantified DifferenceQualitative but absolute difference in formulation strategy (triggered release vs. immediate release).
ConditionsAqueous formulations where pH can be controlled as part of the process or product lifecycle.

This enables the design of advanced consumer products, foods, or agrochemicals where a specific scent or flavor is released only upon use, dilution, or application.

Unique Monomer for Polycondensation Synthesis Routes

The synthesis of polyesters can proceed through two distinct primary pathways: ring-opening polymerization (ROP) of cyclic esters (lactones) or polycondensation of linear hydroxy acids. 4-Hydroxyhexanoic acid is the required A-B type monomer for direct self-condensation to form poly(4-hydroxyhexanoate). This route is fundamentally different from the ROP of its corresponding lactone, gamma-caprolactone. Polycondensation, while often requiring more stringent conditions to achieve high molecular weights (e.g., high temperature and vacuum to remove water), offers a distinct advantage for creating specific copolymer architectures, such as when copolymerizing with bioaromatic hydroxy acids where a concurrent ROP/polycondensation is desired. For chemists designing a synthesis based on polycondensation, 4-HHA is the necessary starting material, and GCL is not a viable substitute.

Evidence DimensionRequired Polymerization Pathway
Target Compound DataPolycondensation
Comparator Or BaselineGamma-Caprolactone: Ring-Opening Polymerization (ROP)
Quantified DifferenceFundamentally different and non-interchangeable reaction mechanisms.
ConditionsPolyester synthesis, particularly for specialized random copolymers.

Procurement of 4-HHA is essential for research and manufacturing processes that are specifically designed around polycondensation chemistry, making it a critical and non-substitutable raw material.

Manufacturing of Flexible and Tough Bioplastic Films and Packaging

Based on its demonstrated potential to form polymers with exceptionally high ductility, 4-HHA is the correct choice for developing flexible bioplastics. It serves as a key monomer to overcome the inherent brittleness of common PHAs like P3HB, enabling the production of tough films for biodegradable packaging, agricultural mulch films, and flexible coatings where durability and elongation are critical performance metrics.

Development of Smart Formulations with pH-Triggered Aroma Release

The ability to exist as a stable, non-volatile acid that converts to the fragrant gamma-caprolactone under acidic conditions makes 4-HHA ideal for advanced, controlled-release systems. This is particularly relevant in formulating laundry detergents, cleaning products, or personal care items where a burst of fragrance is desired upon dilution or application, which often involves a pH shift.

Synthesis of Novel Copolymers via Polycondensation Routes

For polymer chemists and material scientists exploring novel copolyesters, 4-HHA is an essential building block for syntheses based on polycondensation. Its A-B structure allows for direct polymerization and integration into copolymers with other hydroxy acids, diols, or diacids, enabling the creation of materials with tailored thermal and mechanical properties that are not accessible via ring-opening polymerization of its lactone form.

XLogP3

0.4

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Last modified: 08-15-2023

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